molecular formula C24H19NO4 B2824016 2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-60-9

2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2824016
CAS No.: 923132-60-9
M. Wt: 385.419
InChI Key: KKGKVPKFHNBFPC-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (chromone) core fused with substituted aromatic systems. The compound’s structure comprises:

  • 2-(3-Methylphenyl) substituent: A meta-methyl-substituted phenyl ring at position 2 of the chromenone, influencing steric and electronic properties.
  • 2-Methoxybenzamide group: A benzamide moiety with a methoxy substituent at position 2, enhancing solubility and modulating intermolecular interactions .

This compound belongs to a broader class of chromenone-benzamide hybrids, which are studied for their structural diversity and applications in medicinal chemistry (e.g., kinase inhibition ) and materials science.

Properties

IUPAC Name

2-methoxy-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-15-6-5-7-16(12-15)23-14-20(26)19-13-17(10-11-22(19)29-23)25-24(27)18-8-3-4-9-21(18)28-2/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGKVPKFHNBFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and aluminum chloride as a catalyst.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the intermediate compound with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, nitro compounds, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide are best understood through comparison with analogous derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Chromenone-Benzamide Derivatives

Compound ID / Name Substituents on Chromenone Core Benzamide Substituents Key Properties/Findings
Target Compound : this compound 3-methylphenyl (position 2) 2-methoxy Moderate steric bulk; potential for π-π stacking
923112-79-2 (N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide) 2-fluorophenyl (position 2) 2-methoxy Enhanced electronegativity; possible H-bonding
923211-76-1 (4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide) 2-methylphenyl (position 2) 4-chloro Increased lipophilicity; altered solubility
923233-39-0 (4-bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide) Phenyl (position 2) 4-bromo Higher molecular weight; potential halogen bonding
923191-98-4 (3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide) 4-methoxyphenyl (position 2) 3,4,5-trimethoxy Enhanced electron-donating effects; improved fluorescence
Compound 1g () 2-(4-methylpiperazinylphenyl)aminoethylthio 2-methoxy Bioactive scaffold; 75.75% synthesis yield

Key Insights from Comparative Analysis

Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., methoxy): Improve solubility and fluorescence intensity, as seen in 923191-98-4, which exhibits enhanced fluorescence due to trimethoxy groups . Steric Effects: The 3-methylphenyl group in the target compound introduces moderate steric hindrance, which may affect binding to biological targets compared to smaller substituents like fluorine .

Spectral and Structural Characteristics: NMR Shifts: The meta-methyl group in the target compound’s chromenone moiety (δ ~2.24 ppm in 1H-NMR) contrasts with the para-methoxy group in 923191-98-4 (δ ~3.89 ppm) . IR Stretches: Carbonyl (C=O) peaks near 1680–1720 cm⁻¹ are consistent across analogs, with slight shifts depending on substituent electronic effects .

Biological Activity: The target compound’s methoxy and methyl groups may confer moderate kinase inhibition, akin to BTK inhibitors like (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-2-methoxy-N-(pyridin-2-yl)benzamide, where substituents dictate binding affinity .

Synthetic Considerations :

  • Ultrasound-assisted synthesis (e.g., in ) improves yields for similar benzamides, though the target compound’s synthesis route remains unspecified .

Biological Activity

2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, also referred to by its CAS number 923132-60-9, is a synthetic compound belonging to the class of benzamides. This compound features a chromenone structure, which is known for its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO4C_{24}H_{19}NO_4 with a molecular weight of 385.4 g/mol. The structure incorporates a methoxy group, a methylphenyl group, and a chromenone moiety, which are essential for its biological activity.

PropertyValue
Molecular FormulaC24H19NO4C_{24}H_{19}NO_4
Molecular Weight385.4 g/mol
CAS Number923132-60-9

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can interact with cell surface receptors, influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound may affect the expression of genes linked to critical biological processes, potentially leading to therapeutic effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that chromenone derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including A431 and Jurkat cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Antioxidant Properties : The presence of the chromenone structure is associated with antioxidant activity, which can protect cells from oxidative stress .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluating the cytotoxic effects of related compounds on A431 cells demonstrated that derivatives with specific substitutions on the phenyl ring showed enhanced activity, suggesting that structural modifications can optimize efficacy .
  • Inhibition of Enzymatic Activity :
    • Research into similar benzamide derivatives has highlighted their potential as inhibitors of kynurenine aminotransferase (KAT), an enzyme involved in tryptophan metabolism linked to neurodegenerative diseases. This inhibition could lead to increased levels of neuroprotective metabolites .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is vital for its development as a therapeutic agent:

  • Absorption and Distribution : Preliminary studies suggest that the lipophilicity of the compound may facilitate its absorption across biological membranes.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation reactions, which are common for compounds containing methoxy and carbonyl groups.
  • Toxicity Assessment : Toxicological studies are necessary to evaluate any adverse effects associated with this compound.

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the chromenone core via Claisen-Schmidt condensation between substituted acetophenones and salicylaldehydes. Subsequent functionalization includes Suzuki-Miyaura coupling to introduce the 3-methylphenyl group and benzamide coupling using EDCI/HOBt-mediated amidation . Key optimization steps:

  • Temperature Control: Maintain 60–80°C during condensation to avoid side-product formation .
  • Catalyst Selection: Use Pd(PPh₃)₄ for efficient coupling in Suzuki reactions .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 175–180 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₁NO₄: 394.1443) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water, 70:30 v/v) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, IC₅₀ determination) .
    • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .
  • Dose-Response Curves: Use 3-parameter logistic models to calculate IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via vapor diffusion (hexane/DCM). Use SHELXL for refinement, focusing on:
    • Torsion Angles: Confirm planarity of the benzamide-chromenone system (e.g., C6-C7-N-C8 dihedral < 10°) .
    • Hydrogen Bonding: Identify intramolecular H-bonds (e.g., O–H···N interactions) stabilizing the structure .
  • Data Contradiction: If NMR and SCXRD clash (e.g., rotational isomers), employ DFT calculations (B3LYP/6-31G*) to model dynamic effects .

Q. What strategies address contradictory bioactivity results across studies?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., ATCC-validated HeLa) and passage numbers .
    • Control solvent effects (DMSO ≤ 0.1% v/v) .
  • Meta-Analysis: Pool data from ≥3 independent studies; apply Cochran’s Q-test to assess heterogeneity .
  • Mechanistic Follow-Up: Conduct target engagement assays (e.g., CETSA for thermal stability shifts) to confirm direct binding .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications:
    • Replace methoxy with ethoxy to assess steric effects on binding .
    • Introduce electron-withdrawing groups (e.g., -Cl) on the benzamide ring to enhance π-π stacking .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical motifs (e.g., chromenone carbonyl as a hydrogen bond acceptor) .
  • In Silico Screening: Dock derivatives into target proteins (e.g., COX-2) with Glide SP scoring .

Q. What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • ADME Profiling:
    • Permeability: SwissADME predicts Caco-2 permeability (e.g., LogP ~3.2 suggests moderate absorption) .
    • Metabolism: Use StarDrop’s P450 module to identify vulnerable sites (e.g., demethylation at methoxy group) .
  • Toxicity: ProTox-II assesses hepatotoxicity (e.g., similarity to known toxic benzamides) .

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